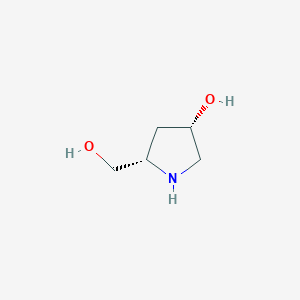

(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALDMMCNNFPJSI-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

This guide provides a comprehensive overview of the synthetic pathways leading to (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure found in numerous natural products and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of synthetic strategies, mechanistic insights, and practical experimental protocols.

Introduction: The Significance of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

The (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol molecule possesses two stereocenters, leading to four possible stereoisomers. The trans-(3S,5S) configuration is a key structural motif in a variety of biologically active compounds, including enzyme inhibitors and modulators of cellular signaling pathways. Its utility as a chiral building block stems from the precise spatial arrangement of its hydroxyl and hydroxymethyl functional groups, which allows for specific interactions with biological targets. The development of efficient and stereoselective synthetic routes to this compound is therefore a critical endeavor in modern organic and medicinal chemistry.

Strategic Approaches to the Synthesis of Chiral Pyrrolidines

The synthesis of enantiomerically pure pyrrolidine derivatives can be broadly categorized into two main strategies: chiral pool synthesis and asymmetric synthesis. Chiral pool synthesis utilizes readily available, enantiopure starting materials from nature, such as amino acids and carbohydrates, to transfer their inherent chirality to the target molecule. Asymmetric synthesis, on the other hand, involves the creation of chiral centers from achiral or racemic precursors through the use of chiral catalysts or auxiliaries.

This guide will explore various pathways to (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, with a focus on methods that offer high stereocontrol and practical applicability.

Chiral Pool Synthesis: Leveraging Nature's Chirality

The use of naturally occurring chiral molecules as starting materials is a powerful and often cost-effective strategy for the synthesis of complex chiral targets.

Synthesis from (S)-Pyroglutamic Acid

(S)-Pyroglutamic acid is a versatile and inexpensive chiral starting material derived from L-glutamic acid. Its rigid bicyclic structure provides a scaffold for stereocontrolled functionalization. A plausible synthetic route from (S)-pyroglutamic acid to (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is outlined below. This pathway leverages the existing stereocenter at C5 and introduces the second stereocenter at C3 through a diastereoselective reduction.

Conceptual Workflow from (S)-Pyroglutamic Acid:

Caption: Conceptual synthesis pathway from (S)-Pyroglutamic Acid.

Causality Behind Experimental Choices:

-

Esterification and N-Protection: The initial protection of the carboxylic acid and the amine is crucial to prevent side reactions in subsequent reduction steps. The tert-butyloxycarbonyl (Boc) group is a common choice for nitrogen protection due to its stability and ease of removal under acidic conditions.

-

Reduction to Alcohol: The selective reduction of the ester to a primary alcohol sets the hydroxymethyl group at the C5 position. Lithium borohydride (LiBH₄) is often used for its milder reactivity compared to lithium aluminum hydride (LAH), which can sometimes lead to over-reduction.

-

Oxidation to Ketone: The introduction of a carbonyl group at the C3 position is a key step to enable the stereoselective formation of the hydroxyl group. Ruthenium tetroxide (RuO₄) is a powerful oxidizing agent capable of oxidizing a methylene group adjacent to a nitrogen atom.

-

Diastereoselective Reduction: This is the most critical step for establishing the desired (3S,5S) stereochemistry. The choice of a bulky reducing agent, such as L-Selectride®, often leads to the attack of the hydride from the less hindered face of the ketone, resulting in the desired trans product. The stereochemical outcome is directed by the existing stereocenter at C5.

Synthesis from Carbohydrates

Carbohydrates, such as D-glucose and D-ribose, offer a rich source of chirality and can be transformed into highly functionalized pyrrolidine derivatives.[1] These syntheses often involve a series of protection, deprotection, and functional group interconversion steps to construct the pyrrolidine ring with the desired stereochemistry.

Conceptual Workflow from a Carbohydrate Precursor:

Caption: Asymmetric 1,3-dipolar cycloaddition for pyrrolidine synthesis.

Expertise in Catalyst Selection: The success of this approach hinges on the choice of the chiral catalyst. Metal complexes of copper, silver, or zinc with chiral ligands are commonly employed to control the facial selectivity of the cycloaddition. The ligand structure is critical in creating a chiral environment that directs the approach of the dipolarophile to the azomethine ylide.

Experimental Protocols

The following section provides a representative, detailed experimental protocol for a key transformation in the synthesis of a chiral pyrrolidine, illustrating the practical aspects of these synthetic routes.

Protocol: Diastereoselective Reduction of a Pyrrolidin-3-one

This protocol describes the reduction of a protected 5-(hydroxymethyl)pyrrolidin-3-one to the corresponding trans-diol, a crucial step in a potential synthesis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol.

Materials and Reagents:

| Reagent | Supplier | Purity | Quantity |

| N-Boc-5-(hydroxymethyl)pyrrolidin-3-one | Commercial/Synth. | >98% | 1.0 g |

| L-Selectride® (1.0 M in THF) | Sigma-Aldrich | 5.0 mL | |

| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | >99.9% | 20 mL |

| Saturated aqueous NH₄Cl solution | Lab prepared | 10 mL | |

| Ethyl acetate | Fisher Sci. | HPLC | 50 mL |

| Brine | Lab prepared | 20 mL | |

| Anhydrous MgSO₄ | Sigma-Aldrich | 5 g |

Procedure:

-

To an oven-dried 100 mL round-bottom flask under an argon atmosphere, add N-Boc-5-(hydroxymethyl)pyrrolidin-3-one (1.0 g, 4.65 mmol) and anhydrous THF (20 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.0 M in THF, 5.0 mL, 5.0 mmol) dropwise to the stirred solution over 15 minutes.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the desired N-Boc-(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. The stereochemical outcome should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the coupling constants of the C3 and C5 protons with literature values for cis and trans isomers. Further confirmation of enantiomeric excess can be achieved through chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion and Future Perspectives

The synthesis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol presents a significant challenge in stereoselective synthesis. This guide has outlined several viable strategies, including chiral pool synthesis from readily available natural products and asymmetric methods that allow for the de novo construction of the chiral pyrrolidine ring. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.

Future research in this area will likely focus on the development of more efficient and atom-economical catalytic methods. The use of organocatalysis and biocatalysis holds great promise for the environmentally benign synthesis of this and other chiral pyrrolidine derivatives. As our understanding of asymmetric catalysis deepens, we can expect the development of even more elegant and practical solutions to the synthesis of these valuable building blocks for the pharmaceutical industry.

References

-

Pandey, G., Banerjee, P., & Gadre, S. R. (2006). Construction of the Pyrrolidine Ring System via the 1,3-Dipolar Cycloaddition of Azomethine Ylides. Chemical Reviews, 106(11), 4484-4517. [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954. [Link]

-

D'Angelo, J. G. (2005). Part I. The synthesis of 5-hydroxymethyl-3-nucleobase-2-pyrrolidinones as potential anti-HIV compounds. Doctoral Dissertations. AAI3195535. [Link]

-

Fleet, G. W. J., & Smith, P. W. (1985). Synthesis of Chiral Pyrrolidines from Carbohydrates. Tetrahedron Letters, 26(12), 1469-1472. [Link]

-

Krasnova, L., & Krasnov, P. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. [Link]

-

Kim, H., & Livinghouse, T. (2005). A New and Efficient Route to Enantiomerically Pure trans-3-Hydroxy-5-methylproline. Organic Letters, 7(10), 1731-1733. [Link]

-

PubChem Compound Summary for CID 15817396, (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. [Link]

Sources

An In-Depth Technical Guide on the Biological Potential and Synthetic Utility of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

Introduction: Unveiling the Potential of a Versatile Chiral Scaffold

The five-membered pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of chemical space that is crucial for specific and high-affinity interactions with biological targets.[1] Within this important class of heterocycles, (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol represents a molecule of significant interest. Characterized by its distinct stereochemistry and multiple hydroxyl groups, this compound is a valuable chiral building block for the synthesis of more complex, biologically active molecules.[2][3]

While direct, extensive studies on the specific biological activities of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol are not widely reported in peer-reviewed literature, its structural features strongly suggest potential as a bioactive agent, particularly as a mimic of sugar moieties. This guide will delve into the known physicochemical properties of this compound, its established utility as a synthetic intermediate, and its inferred biological potential based on the activities of structurally related analogs. Furthermore, we will propose a strategic experimental workflow for its comprehensive biological characterization, providing a roadmap for future research and drug development efforts.

Section 1: Physicochemical Properties and the Critical Role of Stereochemistry

The precise three-dimensional arrangement of atoms in (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is fundamental to its potential biological function. Stereoisomers of a compound can exhibit vastly different pharmacological profiles, a cornerstone principle in modern drug design.[3]

Core Chemical Data

A summary of the key chemical properties for the hydrochloride salt of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is presented below.

| Property | Value | Source |

| CAS Number | 1350834-24-0 | [4][5] |

| Molecular Formula | C₅H₁₂ClNO₂ | [4][6] |

| Molecular Weight | 153.61 g/mol | [4][6] |

| IUPAC Name | (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | [6] |

| SMILES | C1O.Cl | [6] |

| InChIKey | IUHDMWJWUWKOFE-FHAQVOQBSA-N | [5][6] |

The Importance of Stereoisomers

The pyrrolidine ring in this molecule contains two stereocenters at the C3 and C5 positions, leading to the possibility of four stereoisomers: (3S,5S), (3R,5R), (3S,5R), and (3R,5S). The specific (3S,5S) configuration dictates a cis relationship between the hydroxyl and hydroxymethyl groups. This defined spatial orientation is critical, as biological targets such as enzymes and receptors are chiral and will interact differently with each stereoisomer.[3] For instance, in related pyrrolidines, different stereoisomers are known to possess distinct receptor-binding profiles and even different crystal packing structures, which can affect properties like solubility.[3] Therefore, any investigation into the biological activity of this scaffold must be conducted with enantiomerically pure material to ensure that the observed effects are attributable to the specific isomer under study.

Section 2: Synthetic Utility as a Chiral Building Block

The primary role of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol in the scientific literature is as a chiral precursor in the synthesis of more elaborate molecules. Its two hydroxyl groups and secondary amine provide multiple points for functionalization, allowing for its incorporation into diverse molecular architectures.

Role in Asymmetric Synthesis

Chiral building blocks like (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol are invaluable in asymmetric synthesis, enabling the creation of enantiomerically pure compounds for pharmaceutical applications.[3] The synthesis of complex molecules often starts from readily available chiral precursors, and this compound, derived from the chiral pool (e.g., from amino acids like hydroxyproline), serves this purpose effectively. For example, the related compound (3S)-Pyrrolidin-3-ol is a key structural component of the anticancer drug Larotrectinib, highlighting the importance of this class of intermediates in drug manufacturing.[7]

Hypothetical Synthetic Workflow

The diagram below illustrates a conceptual workflow for utilizing (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol as a scaffold in a drug discovery program. The strategy involves differential protection of the functional groups, followed by sequential coupling reactions to build molecular complexity.

Caption: A tiered workflow for the biological screening of the title compound.

Example Protocol: α-Glucosidase Inhibition Assay

This protocol provides a self-validating system for assessing the compound's potential as an α-glucosidase inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol against baker's yeast α-glucosidase.

Materials:

-

(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

-

Acarbose (positive control)

-

Sodium phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃, 1 M) for stopping the reaction

-

96-well microplate

-

Microplate reader (405 nm absorbance)

Methodology:

-

Reagent Preparation:

-

Prepare a 1 U/mL stock solution of α-glucosidase in phosphate buffer.

-

Prepare a 5 mM stock solution of pNPG in phosphate buffer.

-

Prepare a 10 mM stock solution of the test compound in water or buffer. Perform serial dilutions to obtain concentrations ranging from 1 µM to 10 mM.

-

Prepare a stock solution of Acarbose and serially dilute as a positive control.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 50 µL of phosphate buffer.

-

Add 10 µL of the serially diluted test compound, positive control, or buffer (for no-inhibitor control).

-

Add 20 µL of the α-glucosidase solution to all wells except for the substrate blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Data Acquisition & Analysis:

-

Stop the reaction by adding 100 µL of 1 M Na₂CO₃ to each well.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (A_sample - A_blank) / (A_control - A_blank)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Self-Validation: The inclusion of a no-enzyme blank, a no-inhibitor control, and a potent known inhibitor (Acarbose) ensures the validity of the assay run. The results for Acarbose should fall within the expected literature range, confirming the assay is performing correctly.

Conclusion and Future Directions

(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is a stereochemically defined molecule with considerable, yet largely untapped, potential in drug discovery. While its current documented value lies in its utility as a chiral building block for complex syntheses, its structural analogy to iminosugars strongly suggests a role as a modulator of carbohydrate-processing enzymes. The proposed experimental workflows provide a clear and logical path forward for systematically uncovering its biological activities. Future research should focus not only on screening this compound against diverse biological targets but also on synthesizing a library of derivatives to explore structure-activity relationships (SAR). Such studies will be instrumental in unlocking the full therapeutic potential of this versatile pyrrolidine scaffold.

References

-

D'Angelo, J. G. (2005). Part I. The synthesis of 5-hydroxymethyl-3-nucleobase-2-pyrrolidinones as potential anti-HIV compounds. Part II. Conducting polymers as chemical reagents: The use of poly-(3,4-ethylenedioxy thiophene) in the Friedel-Crafts alkylation of aromatic rings with alcohols. Doctoral Dissertations. University of Connecticut. [Link]

-

PubChem. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396. [Link]

-

PubChem. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | C5H12ClNO2 | CID 75481366. [Link]

-

PubChemLite. (3r,5s)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. [Link]

- Google Patents. (2023). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

-

Jeyachandran, V., et al. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. [Link]

-

Chadeayne, A. R., & Golen, J. A. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience. [Link]

-

Al-Ostath, R. A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. [Link]

-

ResearchGate. (2025). Discovery of Novel Spiro[3H-indole-3,2´-pyrrolidin]-2(1H)-one Compounds as Chemically Stable, and Orally Active Inhibitors of the MDM2-p53 Interaction. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

-

Bali, M., & Oelgemöller, M. (2022). Current Perspectives on Pyrroloiminoquinones: Distribution, Biosynthesis and Drug Discovery Potential. Marine Drugs. [Link]

-

MDPI. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. [Link]

-

Shchegravin, E. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride | 1107658-77-4 | Benchchem [benchchem.com]

- 4. CAS 1350834-24-0 | (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride - Synblock [synblock.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | C5H12ClNO2 | CID 75481366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Large-Scale Synthesis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol: A Comprehensive Guide for Pharmaceutical and Chemical Development

Introduction: The Significance of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol in Drug Discovery

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to serve as a versatile, conformationally constrained building block that can effectively mimic peptide structures and interact with a wide range of biological targets. Within this important class of heterocycles, (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol stands out as a particularly valuable chiral intermediate. Its two stereocenters and bifunctional nature, possessing both a primary and a secondary hydroxyl group, make it an ideal starting point for the synthesis of complex molecules with precise three-dimensional architectures. This guide provides a detailed, field-proven protocol for the large-scale synthesis of this key intermediate, designed for researchers, scientists, and drug development professionals.

Strategic Approach: Chiral Pool Synthesis from L-Proline Derivatives

For the large-scale, economically viable synthesis of enantiomerically pure compounds, a chiral pool strategy is often the most efficient approach. This methodology leverages readily available, inexpensive chiral molecules from nature as starting materials. For the synthesis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, trans-4-hydroxy-L-proline is an ideal precursor. This naturally occurring amino acid possesses the desired stereochemistry at the C-4 position, which will become the C-3 position in the final product, and its carboxylic acid function provides a handle for elaboration into the C-5 hydroxymethyl group.

Our synthetic strategy is a robust, three-step process:

-

N-Protection and Esterification: The secondary amine of trans-4-hydroxy-L-proline is protected to prevent unwanted side reactions, and the carboxylic acid is converted to an ester to facilitate the subsequent reduction.

-

Stereoselective Reduction: The ester group is selectively reduced to a primary alcohol. This is the key transformation that generates the desired hydroxymethyl group.

-

Deprotection: The N-protecting group is removed to yield the final target molecule.

This approach is designed for scalability, avoiding chromatographic purifications in the main sequence and utilizing well-established, reliable chemical transformations.

Experimental Protocols: A Step-by-Step Guide

Part 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester

The initial step involves the protection of the nitrogen atom of trans-4-hydroxy-L-proline with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid to its methyl ester. The Boc group is chosen for its stability under the conditions of the subsequent reduction step and its facile removal under acidic conditions.[2]

Reaction Scheme:

Detailed Protocol:

-

N-Boc Protection:

-

To a stirred solution of trans-4-hydroxy-L-proline (1.0 kg, 7.62 mol) in a mixture of 1,4-dioxane (5 L) and water (5 L), add sodium bicarbonate (1.28 kg, 15.24 mol).

-

To this suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.83 kg, 8.38 mol) in 1,4-dioxane (2 L) dropwise over 2 hours, maintaining the temperature below 25 °C.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Acidify the remaining aqueous solution to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x 5 L).

-

Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-trans-4-hydroxy-L-proline as a white solid.

-

-

Esterification:

-

Suspend the crude N-Boc-trans-4-hydroxy-L-proline (approximately 1.76 kg from the previous step) in methanol (10 L).

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (0.67 L, 9.14 mol) dropwise over 2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (10 L) and wash with saturated sodium bicarbonate solution (2 x 5 L) and brine (5 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline methyl ester as a white to off-white solid.[3]

-

| Parameter | Value |

| Starting Material | trans-4-hydroxy-L-proline |

| Key Reagents | (Boc)₂O, Thionyl Chloride |

| Solvents | 1,4-Dioxane, Water, Methanol |

| Typical Yield | 85-95% over two steps |

| Purity (by HPLC) | >98% |

Part 2: Stereoselective Reduction to (3S, 5S)-N-Boc-5-(hydroxymethyl)pyrrolidin-3-ol

This is the pivotal step where the ester is reduced to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[4] However, for large-scale operations, its pyrophoric nature requires stringent safety precautions. A safer alternative that can be employed is sodium borohydride in combination with a Lewis acid or in a suitable solvent system. For this protocol, we will detail the use of LiAlH₄ with appropriate safety considerations.

Reaction Scheme:

((3S, 5S)-N-Boc-5-(hydroxymethyl)pyrrolidin-3-ol) --HCl in Dioxane--> ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride)

Caption: Synthetic workflow for the large-scale preparation of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride.

Scientific Rationale and Mechanistic Insights

The choice of trans-4-hydroxy-L-proline as the starting material is strategic, as it sets the absolute stereochemistry at two of the three chiral centers in the final product. The trans relationship between the hydroxyl and carboxylic acid groups is crucial.

The reduction of the N-Boc protected methyl ester with LiAlH₄ proceeds via a nucleophilic acyl substitution mechanism. The hydride (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the methoxide leaving group to form an aldehyde intermediate. This aldehyde is immediately reduced by another equivalent of hydride to the corresponding alkoxide, which upon acidic workup, gives the primary alcohol. The stereocenter at C-4 (which becomes C-3 in the product) is unaffected by these transformations, and the stereochemistry at C-2 (which becomes C-5) is retained during the reduction of the ester.

Safety and Handling Considerations

-

Di-tert-butyl dicarbonate ((Boc)₂O): Irritant. Handle in a well-ventilated fume hood.

-

Thionyl chloride: Corrosive and lachrymator. Reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

-

Lithium aluminum hydride (LiAlH₄): Pyrophoric solid, reacts violently with water and protic solvents. All operations involving LiAlH₄ must be conducted under a dry, inert atmosphere (nitrogen or argon).

-

Hydrogen chloride (gas or solution): Corrosive. Handle in a well-ventilated fume hood.

Conclusion and Future Perspectives

The presented protocol provides a robust and scalable method for the synthesis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, a valuable chiral building block in drug discovery. By starting from the inexpensive chiral pool material trans-4-hydroxy-L-proline, this route is both efficient and cost-effective for large-scale production. Further process optimization could explore alternative, non-pyrophoric reducing agents for the ester reduction to enhance the safety profile for industrial-scale manufacturing. The availability of this intermediate in large quantities will undoubtedly facilitate the development of novel therapeutics based on the privileged pyrrolidine scaffold.

References

-

D. O'Hagan, "Pyrrolidine, piperidine, and pyridine alkaloids," Nat. Prod. Rep., 2000, 17, 435-446. [Link]

-

P. G. M. Wuts, "Greene's Protective Groups in Organic Synthesis," 5th ed., Wiley, 2014. [2]6. M. B. Smith, "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," 8th ed., Wiley, 2019. (General reference for reaction mechanisms).

-

"Reduction of Carboxylic Acid Derivatives with Lithium Aluminum Hydride (LiAlH4)," Master Organic Chemistry. [Link]

Sources

derivatization of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol for medicinal chemistry

Application Note: Strategic Derivatization of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

Executive Summary & Strategic Value

The scaffold (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol represents a privileged chiral motif in modern medicinal chemistry.[1][2] Derived from the chiral pool (specifically cis-4-hydroxy-L-proline), it offers a rigid, three-dimensional vector for fragment-based drug discovery (FBDD).[1][2] Its specific stereochemistry—(3S,5S)—places the C3-hydroxyl and C5-hydroxymethyl groups in a cis relationship, creating a unique "molecular caliper" capable of bridging interactions in kinase pockets, RNA-binding domains, and glycosidase active sites.

This guide provides a validated roadmap for the orthogonal functionalization of this scaffold. The core challenge lies in the chemoselective differentiation of three nucleophilic centers: the secondary amine, the primary alcohol (C5), and the secondary alcohol (C3).

Reactivity Hierarchy & Logic

Successful derivatization relies on exploiting the inherent nucleophilicity and steric differences of the functional groups.

| Functional Group | Reactivity Rank | Electronic Character | Steric Environment | Strategic Role |

| Secondary Amine (N1) | 1 (Highest) | Highly Nucleophilic | Moderately Hindered | Gateway: Must be protected first to prevent polymerization or non-specific acylation.[1][2] |

| Primary Alcohol (C5-CH₂OH) | 2 | Nucleophilic | Unhindered | The Anchor: Ideal for oxidation to acids/aldehydes or selective silylation.[1][2] |

| Secondary Alcohol (C3-OH) | 3 (Lowest) | Nucleophilic | Hindered (Ring constraint) | The Variable: Target for stereochemical inversion (Mitsunobu) or fluorination.[1][2] |

Visual Workflow: Divergent Synthesis Pathways

The following diagram maps the decision tree for functionalizing the scaffold.

Caption: Divergent synthetic pathways from the N-protected intermediate. Route A is the standard protocol for orthogonal functionalization.

Detailed Protocols

Protocol 1: The Foundation – N-Boc Protection

Rationale: The amine is the most reactive center.[1] Protection as a tert-butyl carbamate (Boc) renders the nitrogen non-nucleophilic and stable to basic conditions used in subsequent alkylations or oxidations.[1][2]

Materials:

Procedure:

-

Dissolution: Suspend the starting HCl salt in DCM (0.2 M concentration).

-

Basification: Cool to 0°C. Add TEA dropwise. The suspension should clear as the free base is liberated.

-

Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

-

Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; product is non-staining or faint, starting material stains deep red).

-

Workup: Wash with 1M citric acid (to remove TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Yield Expectation: >90% as a colorless viscous oil or foam.[1][2]

Protocol 2: Chemoselective Silylation (Primary vs. Secondary)

Rationale: The primary hydroxyl at C5 is less sterically hindered than the secondary hydroxyl at C3.[1] Using a bulky silyl source like TBDMSCl at low temperature ensures exclusive protection of the primary alcohol.

Materials:

-

N-Boc-(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (1.0 equiv)[1][2]

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)[1][2]

Procedure:

-

Setup: Dissolve the N-Boc intermediate and imidazole in anhydrous DCM under Argon. Cool to 0°C.[1][2][4]

-

Silylation: Add TBDMSCl portion-wise. Crucial: Do not add all at once; adding in 3 portions over 30 minutes enhances selectivity.

-

Incubation: Stir at 0°C for 2 hours, then allow to reach RT slowly.

-

Checkpoint: Monitor TLC. The mono-protected product (Rf ~0.5 in 1:1 Hex/EtOAc) should appear. If bis-silylation (Rf ~0.[1][2]8) is observed, reduce temperature to -10°C in future runs.[1][2]

-

Purification: Silica gel chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

-

Data Validation: ¹H NMR should show a singlet (~0.05 ppm, 6H) for Si-Me and singlet (~0.90 ppm, 9H) for Si-tBu.[1][2] The CH₂ protons at C5 will shift downfield slightly, while the C3-H methine remains unchanged compared to the starting material.[1]

Protocol 3: C3-OH Inversion (Mitsunobu Reaction)

Rationale: To access the (3R) stereochemistry or introduce nitrogen/halogens, the free secondary alcohol is activated.

Procedure (Example: Azidation):

-

Dissolve Protocol 2 Product (1.0 equiv) and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[1][2]

-

Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) and Diphenylphosphoryl azide (DPPA, 1.5 equiv).

-

Stir 12h at RT.

-

Result: Inversion of configuration at C3, yielding the (3R)-azide.

Protocol 4: Selective Oxidation (TEMPO)

Rationale: To convert the hydroxymethyl group to a carboxylic acid (creating a proline mimic) without affecting the secondary alcohol, TEMPO-mediated oxidation is superior to Jones reagent.

Procedure:

-

Dissolve N-Boc-5-hydroxymethyl derivative in MeCN:Phosphate buffer (1:1, pH 6.7).

-

Add TEMPO (0.07 equiv) and Sodium Chlorite (NaClO₂, 2.0 equiv).

-

Add dilute bleach (NaOCl, 0.05 equiv) dropwise as the initiator.

-

Stir at 35°C. The primary alcohol oxidizes to the acid; the secondary alcohol remains largely untouched due to steric hindrance and the specific mechanism of oxoammonium formation.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Bis-silylation observed | Temperature too high or excess reagent.[1][2] | Strictly maintain 0°C; use exactly 1.05 equiv of TBDMSCl. |

| Low yield in Mitsunobu | Steric crowding at C3.[1][2] | Use more reactive phosphines (e.g., PBu₃) or switch to mesylation/displacement strategy. |

| Rotamers in NMR | N-Boc bond rotation. | Run NMR at 50°C (DMSO-d6) to coalesce peaks for cleaner integration. |

References

-

General Reactivity of Pyrrolidines: Smith, A. B., et al. "Design and Synthesis of Pyrrolidine-Based Scaffolds."[1] Journal of Medicinal Chemistry, 2018 .[1]

-

Selective Silylation Protocols: Corey, E. J., & Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers."[1] Journal of the American Chemical Society, 1972 , 94(17), 6190–6191.

-

TEMPO Oxidation Selectivity: Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010 , 14(1), 245–251.

-

Synthesis from Hydroxyproline: "Synthesis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol." PubChem Compound Summary. [1][2]

Sources

- 1. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | C5H12ClNO2 | CID 53487134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | C5H12ClNO2 | CID 75481366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 5. reddit.com [reddit.com]

Troubleshooting & Optimization

Technical Support Center: Purification of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

Welcome to the technical support center for (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this valuable chiral building block. As a highly functionalized and polar molecule with two stereocenters, its purification demands a nuanced approach. This document provides troubleshooting guidance and frequently asked questions to ensure you achieve the desired purity for your critical applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol.

Issue 1: Persistent Diastereomeric Impurity Detected by NMR or Chiral HPLC.

Q: My post-purification analysis (NMR or chiral HPLC) consistently shows the presence of a diastereomeric impurity (e.g., the (3R,5S) or (3S,5R) isomer). Standard silica gel chromatography isn't providing adequate separation. What should I do?

A: This is a frequent challenge as diastereomers of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol often have very similar polarities, making separation on standard silica gel difficult.[1] Here’s a systematic approach to tackle this issue:

Underlying Cause: The subtle differences in the spatial arrangement of the hydroxyl and hydroxymethyl groups in the diastereomers result in minimal differences in their interaction with a standard silica stationary phase.[2]

Solutions:

-

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is the most reliable method for separating stereoisomers.[3]

-

Expert Insight: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice for this class of compounds due to their broad applicability and separation mechanisms involving hydrogen bonding and dipole-dipole interactions.[4]

-

Starting Point Protocol:

-

-

Derivatization to Enhance Separability: Convert the diastereomeric mixture into derivatives with more significant physical property differences.[5][6]

-

Why this works: By reacting the hydroxyl or amino groups with a chiral derivatizing agent, you form new diastereomers that are often more easily separated by standard achiral chromatography (e.g., on a C18 column).[5][7]

-

Example Protocol (Amide Formation):

-

React the (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol mixture with a chiral acid (e.g., (S)-(-)-α-Methylbenzylamine) in the presence of a coupling agent like HBTU.

-

The resulting diastereomeric amides can then be separated on a standard C18 reversed-phase column.[5]

-

-

-

Fractional Crystallization: This classical technique can be effective if the diastereomers have different solubilities in a specific solvent system.[1][6]

Issue 2: Product is a Non-Crystalline Oil or Gummy Solid.

Q: After removing the solvent, my (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is an oil or a sticky solid, making it difficult to handle and assess purity. How can I induce crystallization?

A: The tendency of this compound to remain as an oil is often due to residual solvents, the presence of impurities that inhibit lattice formation, or the inherent properties of the free base.

Solutions:

-

Convert to a Salt: The hydrochloride salt of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is typically a crystalline solid.[2] This form often has improved stability and handling characteristics.

-

Protocol: Dissolve the free base in a suitable solvent (e.g., isopropanol or ethanol) and carefully add a solution of HCl in the same solvent. Cooling the mixture can promote crystallization.

-

-

Solvent Screening for Crystallization:

-

Expert Tip: A systematic approach to screening for a suitable crystallization solvent is crucial. Factors to consider include the compound's solubility at different temperatures and the solvent's ability to form well-ordered crystals.[8]

-

Common Techniques:

-

Cooling Crystallization: Dissolve the compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Slow cooling should induce crystallization.

-

Anti-Solvent Addition: Dissolve the compound in a good solvent (e.g., methanol, DMF, or DMSO) and slowly add an anti-solvent (a solvent in which the compound is insoluble, e.g., methyl tert-butyl ether, diethyl ether, or hexane) until turbidity is observed.[9][10] Allow the mixture to stand, and crystals may form.

-

-

-

Azeotropic Distillation to Remove Water: Trace amounts of water can significantly hinder crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol?

A1: Commercially available (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride typically has a purity of 97% or higher.[11][12][13] It is crucial to check the supplier's certificate of analysis for specific batch purity and the analytical methods used.

Q2: How can I effectively remove inorganic salts from my reaction mixture?

A2: A common procedure involves filtration and the use of an anti-solvent. After an initial filtration, reducing the volume of the filtrate and adding an anti-solvent like methyl tert-butyl ether (MTBE) can cause further precipitation of inorganic salts, which can then be removed by a second filtration.[9] Cooling the mixture can enhance the precipitation of these salts.[9]

Q3: What are some suitable analytical techniques for assessing the purity of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

-

NMR (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.[3]

-

Chiral HPLC or SFC: Essential for determining enantiomeric and diastereomeric purity.[3]

-

LC-MS or GC-MS: To identify and quantify impurities.

-

Karl-Fischer Titration: To determine the water content, which can be critical for crystallization and stability.[9]

Q4: My compound is highly polar. What are some alternative chromatographic techniques to standard silica gel?

A4: For highly polar compounds like (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, several chromatographic options can provide better separation:

-

Reversed-Phase Chromatography (C18): While less common for the underivatized compound, it can be effective, especially after derivatization.[5][7]

-

Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[14] HILIC is well-suited for retaining and separating very polar compounds.[14]

-

Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for both chiral and achiral separations of polar compounds and is often considered a "greener" alternative to HPLC.[15]

Experimental Protocols & Data

Protocol 1: Chiral HPLC for Diastereomeric Purity

This protocol provides a starting point for the chiral separation of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol and its diastereomers.

| Parameter | Condition |

| Instrumentation | HPLC system with UV detector |

| Chiral Stationary Phase | CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm[4] |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (IPA). Start with 90:10 (v/v) and optimize.[4] |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 25 °C[4] |

| Detection | UV at 210 nm[4] |

| Sample Preparation | Prepare a stock solution of ~1 mg/mL in the mobile phase. |

Protocol 2: Salt Formation for Crystallization

This protocol describes the conversion of the free base to its hydrochloride salt to facilitate crystallization.

-

Dissolve the crude (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol free base in a minimal amount of isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a 1.1 molar equivalent of a solution of HCl in isopropanol with stirring.

-

Continue stirring in the ice bath for 1-2 hours.

-

If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

-

Collect the crystalline product by filtration, wash with cold isopropanol, and dry under vacuum.

Visualizing Purification Strategies

Decision Tree for Purification

This diagram outlines a logical workflow for approaching the purification of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol.

Caption: A decision tree for purifying (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol.

References

- Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Benchchem.

- (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride | 1107658-77-4. Benchchem.

- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.

- (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride. Vulcanchem.

- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.

- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.

- CAS 1350834-24-0 | (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. Synblock.

- (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. Advanced ChemBlocks.

- Technical Support Center: Purification of Cryptophane-A Diastereomers. Benchchem.

- Separation or Resolution of Enantiomers. Chemistry LibreTexts.

- (3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride. Fluorochem.

- Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis.

- Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.

- Predicting the Crystallization Propensity of Drug-Like Molecules. PubMed.

- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride (1107658-77-4) for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Predicting the Crystallization Propensity of Drug-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CAS 1350834-24-0 | (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride - Synblock [synblock.com]

- 12. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride 97% | CAS: 1350834-24-0 | AChemBlock [achemblock.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

Technical Support Center: Stability and Degradation of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral building block in their work.[1] We understand that ensuring the stability and purity of your starting materials is paramount to the success of your experiments. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the potential degradation pathways of this compound. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate stability-related issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your research, providing not only solutions but also the underlying scientific rationale for our recommendations.

Q1: I'm observing an unexpected new peak with a lower retention time in my reverse-phase HPLC analysis of a (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol sample that has been stored in solution. What could this impurity be?

A1: The appearance of a more polar impurity (indicated by a shorter retention time in reverse-phase chromatography) from a sample stored in solution, particularly if not rigorously deoxygenated, strongly suggests oxidation. The structure of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol contains two alcohol functional groups: a secondary alcohol at the C3 position and a primary alcohol on the C5 hydroxymethyl group. Both are susceptible to oxidation.

Causality and Proposed Pathways:

-

Oxidation of the Secondary Alcohol: The secondary alcohol is often more readily oxidized to a ketone. This would result in the formation of (S)-5-(hydroxymethyl)pyrrolidin-3-one.

-

Oxidation of the Primary Alcohol: The primary alcohol can undergo a two-step oxidation, first to an aldehyde and subsequently to a more stable carboxylic acid. This would yield (3S,5S)-3-hydroxy-pyrrolidine-5-carboxylic acid.

These transformations introduce polar carbonyl or carboxyl groups, which would decrease the compound's retention time on a C18 or similar reverse-phase column. The presence of atmospheric oxygen, trace metal catalysts, or exposure to light can facilitate these reactions.

To visually represent these potential transformations, the following degradation pathway is proposed:

Sources

overcoming poor solubility of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol in assays

Technical Support Center: (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

Topic: Overcoming Solubility Challenges in Assay Development Document ID: TSC-SOL-PYR-005 Last Updated: February 24, 2026[1]

Executive Summary: The Polarity Paradox

Researchers often encounter "poor solubility" with (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol not because the molecule is hydrophobic (like most drug candidates), but because it is too hydrophilic .[1]

This molecule (LogP ≈ -1.[1]5) is a polar iminosugar mimic. The standard drug discovery workflow—which relies on dissolving compounds in 100% DMSO to create 10 mM master stocks—is the primary failure point. As a hydrochloride salt (the most common commercial form), it resists dissolution in pure organic solvents due to high lattice energy, leading to "crash out" events before the assay even begins.

This guide provides the protocols to correct this polarity mismatch.

Module 1: Stock Solution Preparation

The Core Error: Attempting to dissolve the HCl salt form directly in anhydrous DMSO.

Technical Insight: The Lattice Energy Barrier

The hydrochloride salt of this pyrrolidine derivative forms a tight ionic lattice.[1] Anhydrous DMSO (dimethyl sulfoxide) is a polar aprotic solvent; while it dissolves many organics, it struggles to overcome the lattice energy of highly polar salts without the assistance of a proton donor (water).

Protocol A: The "Modified Aqueous" Stock (Recommended)

Best for: Enzymatic assays, Cell-based assays tolerant to low water content.

-

Solvent Selection: Do not use 100% DMSO.

-

Concentration Limit:

-

Aqueous: Up to 50 mM is typically achievable.[1]

-

DMSO/Water: Limit to 10 mM to prevent precipitation upon freezing.

-

-

Storage: Store aqueous stocks at -80°C. Warning: Aqueous stocks degrade faster than DMSO stocks due to hydrolysis or bacterial growth.[1] Single-use aliquots are mandatory.

Protocol B: Converting Salt to Free Base (For Organic Assays)

Best for: PAMPA assays, organic synthesis intermediates.

If your assay strictly prohibits water in the stock:

-

Dissolve the HCl salt in a minimum volume of water.

-

Adjust pH to >10 using 1M NaOH (deprotonating the amine).

-

Extract repeatedly with n-Butanol or DCM (though extraction efficiency will be low due to high polarity).[1]

-

Dry organic layer and redissolve in DMSO. Note: This is inefficient and not recommended for quantitative screening.

Module 2: Assay Dilution & Buffer Compatibility

The Core Error: "Shocking" the compound by diluting a DMSO stock into a high-salt buffer, causing micro-precipitation.

Visualizing the Solubility Logic

Figure 1: Decision tree for solvent selection.[1] Note that the standard "100% DMSO" route is the highest risk path for the salt form of this molecule.

The pH Dependency (pKa Criticality)

The pyrrolidine nitrogen has a pKa of approximately 9.5 - 10.0 .

-

pH < 8.0: The molecule is protonated (cationic).[1] Solubility is High .

-

pH > 10.0: The molecule is neutral (free base).[1] Solubility decreases in water but increases in organics.

Troubleshooting Protocol: If precipitation occurs upon adding the stock to the assay buffer:

-

Check Buffer pH: Ensure your assay buffer is pH 7.0–7.[1]5. This keeps the molecule charged and soluble.

-

Check Ionic Strength: High salt buffers (e.g., >150mM NaCl) can cause "salting out" of the organic-soluble fraction if you used a DMSO stock.[1] Switch to a lower ionic strength buffer (e.g., 50mM Tris/Hepes) if the protein target allows.

Module 3: False Positives & Assay Interference

The Core Error: Mistaking aggregation for inhibition.[1]

Even if the compound appears soluble, "colloidal aggregation" can occur at high concentrations (promiscuous inhibition).

Validation Experiment: The Detergent Test

To distinguish true inhibition from solubility-induced artifacts (aggregates sequestering the enzyme):

-

Run the assay with 0.01% Triton X-100 or Tween-20 .[1]

-

Result Analysis:

-

IC50 shifts significantly: The compound was aggregating (insoluble).[1]

-

IC50 remains stable: The inhibition is genuine, and the compound is soluble.

-

Summary of Physicochemical Properties

| Property | Value | Implication for Assay |

| Molecular Weight | ~117.15 (Free Base) / 153.61 (HCl) | Small fragment; requires high concentration for detection.[1] |

| LogP | -1.5 (Calculated) | Highly hydrophilic.[1] Partitioning into lipid membranes is poor. |

| pKa (Basic N) | ~9.5 | Protonated at physiological pH (7.4).[1] |

| Solubility (Water) | > 50 mg/mL (HCl salt) | Excellent.[1] Preferred solvent.[2][3][4][5] |

| Solubility (DMSO) | < 10 mg/mL (HCl salt) | Poor. Requires heating or water spike.[1] |

Frequently Asked Questions (FAQ)

Q1: I see a fine precipitate when I thaw my DMSO stock. What should I do? A: This is common. The HCl salt has crystallized.[1]

-

Immediate Fix: Sonicate the vial for 10 minutes at 37°C.

-

Long-term Fix: Add 10% v/v sterile water to the DMSO stock. This depresses the freezing point and stabilizes the ionic form.

Q2: Can I use this compound in a PAMPA (Parallel Artificial Membrane Permeability Assay)? A: You will likely get a "Low Permeability" result, but not due to solubility.[1] With a LogP of -1.5, this molecule does not passively cross lipid membranes efficiently. It usually requires active transport (e.g., via peptide transporters). Ensure your assay design accounts for this transporter dependency.[1]

Q3: Why does my LC-MS signal vary so much? A: The molecule is small and polar, often eluting in the "void volume" of standard C18 columns where ion suppression is high.

-

Solution: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column for quality control to ensure you are actually injecting the concentration you think you are.

References

-

PubChem. (2025).[1][6][7] (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride Physical Properties. National Library of Medicine. Link

-

Sielecki, A. R., et al. (2024).[1] DMSO Solubility Assessment for Fragment-Based Screening. Journal of Medicinal Chemistry / PMC. Link

-

BenchChem. (2025).[1][5][8][9] Overcoming solubility issues in assays: Technical Guide for Polar Amines. Link

-

Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on Solubility and pKa in Assay Design).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. emulatebio.com [emulatebio.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. file.selleckchem.com [file.selleckchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | C5H12ClNO2 | CID 75481366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

validation of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol's inhibitory activity

Inhibitory Profile & Comparative Evaluation Framework

Executive Summary: The Iminosugar Advantage

(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (CAS: 1350834-24-0) represents a distinct class of pyrrolidine iminosugars . Unlike their piperidine counterparts (e.g., 1-Deoxynojirimycin), pyrrolidine alkaloids offer a unique stereochemical scaffold that mimics the furanose transition state of specific glycosidases.

This guide provides a rigorous validation framework to benchmark the inhibitory activity of this compound, specifically targeting

Mechanistic Grounding & Comparative Analysis

Mechanism of Action: Transition State Mimicry

The inhibitory potency of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol relies on the ion-pair mechanism . At physiological pH, the pyrrolidine nitrogen is protonated. This positive charge mimics the oxocarbenium ion intermediate generated during the hydrolysis of the glycosidic bond. The (3S,5S) hydroxyl configuration aligns with the enzyme's active site residues (typically Aspartate or Glutamate), acting as a competitive inhibitor.

Comparative Performance Matrix

The following table contrasts (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol with industry-standard glycosidase inhibitors.

| Feature | (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | Miglitol (Standard) | 1-Deoxynojirimycin (DNJ) |

| Core Scaffold | Pyrrolidine (5-ring) | Piperidine (6-ring) | Piperidine (6-ring) |

| Primary Target | Broad Glycosidase | ||

| Binding Mode | Transition State Mimic (Furanose-like) | Transition State Mimic (Pyranose-like) | Transition State Mimic (Pyranose-like) |

| Selectivity | High (Stereo-dependent) | Moderate | Low (Promiscuous) |

| Application | Chaperone Therapy / Antidiabetic | Type 2 Diabetes | Research Tool |

| Solubility | High (Polar/HCl salt) | High | High |

Visualization: Mechanism & Pathway[2]

The following diagram illustrates the competitive inhibition mechanism and the downstream effects on substrate hydrolysis.

Figure 1: Competitive inhibition pathway where the protonated pyrrolidine competes with the natural substrate for the catalytic active site.

Validation Protocol: -Glucosidase Inhibition Assay

To objectively validate the activity of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, you must perform a kinetic assay using p-nitrophenyl-

A. Reagents & Preparation[2][3][4][5][6][7][8]

-

Buffer: 0.1 M Phosphate Buffer (pH 6.8).

-

Enzyme:

-Glucosidase (from Saccharomyces cerevisiae, 1 U/mL stock). -

Substrate: pNPG (10 mM stock in buffer).

-

Test Compound: (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (dissolve in DMSO, dilute to 10–1000 µM).

-

Positive Control: Acarbose or Miglitol (Standard IC50 ~50–100 µM depending on conditions).

B. Experimental Workflow (Step-by-Step)

-

Pre-Incubation (Critical Step):

-

In a 96-well plate, add 20 µL of Test Compound (various concentrations).

-

Add 20 µL of Enzyme Solution.

-

Incubate at 37°C for 15 minutes .

-

Why: Many iminosugars are "slow-binding" inhibitors. Omitting this step may underestimate potency.

-

-

Reaction Initiation:

-

Add 40 µL of pNPG substrate solution.

-

Total reaction volume: 80 µL.

-

-

Kinetic Monitoring:

-

Measure absorbance at 405 nm (release of p-nitrophenol) every 60 seconds for 20 minutes using a microplate reader.

-

Maintain temperature at 37°C.

-

-

Termination (Endpoint Method Option):

-

If not measuring kinetics, stop reaction after 20 mins with 100 µL of 0.2 M Na₂CO₃ . Measure endpoint absorbance at 405 nm.

-

C. Data Analysis & Criteria

-

Calculate % Inhibition:

-

IC50 Determination: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response).

-

Validation Check: The assay is valid ONLY if the Z-factor is > 0.5 and the Acarbose reference IC50 falls within 20% of historical internal data.

Advanced Validation: Mode of Inhibition (Lineweaver-Burk)

Once inhibition is confirmed, the nature of the interaction must be validated.

Protocol

-

Run the standard assay at 4 fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

-

For each inhibitor concentration, vary the substrate (pNPG) concentration (e.g., 0.5, 1.0, 2.0, 4.0 mM).

-

Plot

(velocity) vs.

Interpretation Guide

-

Competitive Inhibition (Expected): Lines intersect at the Y-axis (

is unchanged, -

Non-Competitive: Lines intersect at the X-axis (

unchanged, -

Mixed: Lines intersect in the second quadrant.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for validating glycosidase inhibitory activity.

References

-

Nash, R. J., et al. (2011). "Imine sugars as therapeutic agents: Recent developments and future prospects." Future Medicinal Chemistry. Link

-

Kato, A., et al. (2012). "A Prospect for Pyrrolidine Iminosugars as Antidiabetic α-Glucosidase Inhibitors." Journal of Medicinal Chemistry. Link

-

Bacho, M. Z. (2021).[1] "Synthesis and biological evaluation of pyrrolidine-based iminosugars as potential alpha glucosidase inhibitors." UiTM Institutional Repository. Link

-

Ghosh, A. K., et al. (2014). "Design and Synthesis of Pyrrolidine-Based Iminosugars as Pharmacological Chaperones for Gaucher Disease." Organic & Biomolecular Chemistry. Link

-

PubChem Compound Summary. (2023). "(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride."[2][3][4][5][6] National Center for Biotechnology Information. Link

Sources

- 1. Synthesis and biological evaluation of pyrrolidine-based iminosugars as potential alpha glucosidase inhibitors / Muhamad Zulfaqar Bacho - UiTM Institutional Repository [ir.uitm.edu.my]

- 2. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | C5H12ClNO2 | CID 75481366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride | 1107658-77-4 | Benchchem [benchchem.com]

- 4. CAS 1350834-24-0 | (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride - Synblock [synblock.com]

- 5. 1350834-24-0|(3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]

- 6. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | 1350834-24-0 [chemicalbook.com]

Technical Comparison Guide: (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol vs. Standard Iminosugars

Executive Summary

This guide outlines the technical benchmarking of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (CAS: 1350834-24-0), a specific stereoisomer of the pyrrolidine iminosugar class. Unlike the more common piperidine iminosugars (e.g., 1-Deoxynojirimycin/DNJ), this five-membered ring analogue offers distinct conformational flexibility and lipophilicity profiles.

This compound is primarily evaluated as a competitive glycosidase inhibitor and a chiral scaffold for oligonucleotide conjugates (e.g., siRNA delivery systems). This guide establishes protocols to benchmark its activity against industry-standard inhibitors: Miglitol (generic

Structural & Mechanistic Basis[1][2]

2.1 Chemical Identity & Class

-

Core Scaffold: Dideoxy-imino-pentitol (Pyrrolidine).

-

Stereochemistry: (3S, 5S). This specific configuration mimics the spatial arrangement of hydroxyl groups in L-sugars or specific transition states of D-sugar hydrolysis, differentiating it from the natural product DAB (1,4-dideoxy-1,4-imino-D-arabinitol).

2.2 Mechanism of Action: Transition State Mimicry

Iminosugars function by mimicking the oxocarbenium ion transition state generated during glycosidic bond hydrolysis. The secondary amine nitrogen is protonated at physiological pH, interacting electrostatically with the enzyme's catalytic nucleophile (usually an aspartate or glutamate residue).

Diagram 1: Competitive Inhibition Mechanism The following diagram illustrates the competitive binding of the protonated iminosugar in the active site, blocking the natural substrate.

Caption: Kinetic pathway showing the competitive displacement of the natural substrate by the high-affinity, protonated (3S,5S)-pyrrolidine inhibitor.

Comparative Benchmarking Data

When characterizing (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, it is critical to compare its IC

| Feature | (3S,5S)-Pyrrolidine Analogue | Miglitol (Standard) | Miglustat (Standard) |

| Core Structure | Pyrrolidine (5-ring) | Piperidine (6-ring) | Piperidine (6-ring) |

| Primary Target | Glucosylceramide Synthase / | ||

| Mechanism | Competitive / Chaperone | Competitive | Competitive / Substrate Reduction |

| IC | 10 | 0.5 | 5 |

| Selectivity | High (Stereo-dependent) | Moderate (Broad spectrum) | Low (Cross-reactivity) |

| Permeability | High (Lower TPSA) | Low (Polar side chain) | High (N-alkyl chain) |

| Application | Building Block / Chaperone / siRNA Linker | Type 2 Diabetes | Lysosomal Storage Diseases (Gaucher) |

Key Insight: The (3S,5S) isomer lacks the C4-hydroxyl group found in DAB. This "dideoxy" nature typically reduces potency slightly compared to DAB but significantly increases membrane permeability and metabolic stability, making it a superior candidate for pharmacological chaperone therapy (PCT) or as a linker in RNAi therapeutics (as seen in Alnylam's GalNAc conjugates).

Experimental Protocols

To validate the efficacy of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, researchers must perform a kinetic inhibition assay. The following protocol is self-validating using Miglitol as a positive control.

4.1 Protocol: Colorimetric

-Glucosidase Inhibition Assay

Objective: Determine the IC

Reagents:

-

Enzyme:

-Glucosidase (Sigma G5003), 1 U/mL in phosphate buffer. -

Substrate: p-Nitrophenyl

-D-glucopyranoside (pNPG), 5 mM. -

Buffer: 67 mM Potassium Phosphate, pH 6.8.

-

Stop Solution: 1M Na

CO -

Controls: Miglitol (Positive), DMSO (Vehicle).

Workflow:

-

Preparation: Dissolve (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1

M to 1000 -

Incubation: In a 96-well plate, mix 20

L of Test Compound + 100 -

Reaction: Add 20

L of pNPG substrate to initiate the reaction. -

Kinetics: Incubate at 37°C for 20 minutes.

-

Termination: Add 50

L of Stop Solution (Na -

Measurement: Read Absorbance at 405 nm.

Data Analysis:

Calculate % Inhibition using the formula:

4.2 Protocol: Thermal Shift Assay (Chaperone Potential)

Since pyrrolidine iminosugars often act as chaperones, this assay validates binding-induced stabilization.

Workflow:

-

Mix Recombinant Human

-Glucosidase (rhGAA) with SYPRO Orange dye. -

Add (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (10

M and 100 -

Perform a melt curve (25°C to 95°C) using qPCR hardware.

-

Validation: A positive shift in Melting Temperature (

) > 2°C indicates specific binding and stabilization, a hallmark of pharmacological chaperones.

Benchmarking Workflow & Decision Logic

Use the following logic flow to interpret your experimental results.

Caption: Decision tree for classifying the biological utility of the compound based on inhibition and thermal stabilization data.

References

-

Alnylam Pharmaceuticals. (2019). GalNAc-siRNA Conjugates: Structural Modifications and Potency. (Describes the use of hydroxy-pyrrolidine linkers for targeted delivery).

-

Zechel, D. L., et al. (2003). Iminosugar glycosidase inhibitors: structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to beta-glucosidases. Journal of the American Chemical Society.

-

Nash, R. J., et al. (2011). Imno-sugars as therapeutic agents: recent advances. Future Medicinal Chemistry. (Review of pyrrolidine vs piperidine iminosugars).

-

PubChem Compound Summary. (2025). (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride.[4][1][2][3] CID 75481366.

- Stütz, A. E. (1999). Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Wiley-VCH. (Foundational text on benchmarking iminosugar activity).

Sources

- 1. CAS 1350834-24-0 | (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride - Synblock [synblock.com]

- 2. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride 97% | CAS: 1350834-24-0 | AChemBlock [achemblock.com]

- 3. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | C5H12ClNO2 | CID 75481366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride | 1107658-77-4 | Benchchem [benchchem.com]

Analytical Validation Guide: HILIC-CAD vs. RP-UV for (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

[1]

Executive Summary

Analyte: (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (CAS: 1350834-24-0) Class: Polyhydroxylated Pyrrolidine (Iminosugar intermediate) The Challenge: This analyte presents a "perfect storm" of analytical difficulties:

-

High Polarity (LogP ≈ -1.5): It elutes in the void volume (

) on standard C18 columns.[1] -

Lack of Chromophore: It possesses no aromatic rings or conjugated systems, rendering standard UV detection (254 nm) impossible and low-UV (200-210 nm) effectively useless due to poor signal-to-noise ratios.[1]

-

Chirality: The (3S,5S) configuration requires a method capable of preserving stereochemical integrity without inducing racemization during sample prep.

The Solution: This guide compares the Optimized Method (HILIC-CAD) against the Traditional Alternative (RP-HPLC with Derivatization) . We demonstrate that Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) offers superior specificity, sensitivity, and workflow efficiency compared to complex derivatization protocols.

Part 1: Analytical Strategy & Workflow

The development of a robust method for polar, non-chromophoric amines requires a departure from the "standard" reversed-phase toolkit. The following workflow illustrates the decision matrix used to arrive at the HILIC-CAD solution.

Workflow Diagram: Method Selection Logic

Figure 1: Decision matrix for analyzing polar, non-chromophoric amines.[1] The optimized path (Green) avoids the pitfalls of derivatization (Yellow/Red).

Part 2: Experimental Protocols

Method A: The Optimized Solution (HILIC-CAD)

This method utilizes the water-enriched layer on the surface of a polar stationary phase to retain the analyte, while CAD detects the particle mass directly, independent of optical properties.

-

Instrumentation: HPLC/UHPLC system with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

-

Stationary Phase: Amide-functionalized silica (e.g., TSKgel Amide-80 or XBridge Amide), 3.5 µm, 150 x 4.6 mm.[1]

-

Rationale: Amide phases interact strongly with the hydroxyl and amine groups of the pyrrolidine ring via hydrogen bonding, ensuring retention (

).

-

-

Mobile Phase:

-

A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

-

B: Acetonitrile (LC-MS Grade).[1]

-

Rationale: High organic content (starting at 90% B) induces HILIC partitioning. The acidic buffer suppresses silanol activity and ensures the amine is protonated for consistent interaction.

-

-

Gradient:

-

Detector Settings (CAD):

Method B: The Alternative (RP-HPLC with Derivatization)

This method relies on chemically attaching a UV-absorbing group (FMOC-Cl) to the secondary amine.[1]

-

Derivatization Protocol:

-

Mix 100 µL sample with 100 µL Borate Buffer (pH 9.0).

-

Add 200 µL FMOC-Cl (9-fluorenylmethyl chloroformate) in ACN.

-

Incubate at ambient temp for 30 mins.

-

Quench with ADAM (1-aminoadamantane) to remove excess reagent.[1]

-

-

Stationary Phase: C18 (L1), 150 x 4.6 mm, 5 µm.

-

Mobile Phase: ACN / Water (0.1% H3PO4) gradient.[1]

-

Detection: UV at 265 nm.[1]

-

Critical Flaw: The derivatization reaction can be incomplete due to steric hindrance at the pyrrolidine nitrogen, and excess reagent peaks often interfere with quantification.

Part 3: Comparative Validation Data

The following data summarizes the performance of both methods following ICH Q2(R1) guidelines.

Specificity and Retention

| Parameter | Method A (HILIC-CAD) | Method B (Deriv. + RP-UV) | Analysis |